2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKMXBKNSVBKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol typically involves the condensation reaction between 4-bromobenzaldehyde and 4-chlorophenol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 4-bromobenzaldehyde and 4-chlorophenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biochemistry: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl and chlorophenol groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Research Findings
Crystallographic Robustness : The target compound’s structure is refined to higher precision (R = 0.032) than most analogues, attributed to optimized halogen interactions .
Thermal Stability: Halogen substituents enhance thermal stability (decomposition >250°C) compared to non-halogenated analogues .
Biological Activity
The compound 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol , also known as 2-[(E)-(4-bromo-phenyl)imino-methyl]-4-chloro-phenol , is a member of the Schiff base family, characterized by a carbon-nitrogen double bond (C=N) formed through the condensation of an amine and a carbonyl compound. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H9BrClNO . The structure features a bromophenyl group, a chlorophenol moiety, and an imine functional group. The dihedral angle between the substituted benzene rings is approximately 44.25 degrees , indicating a non-planar conformation that may influence its biological interactions .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrClNO |
| Molecular Weight | 310.57 g/mol |
| Dihedral Angle | 44.25° |
| Intramolecular Bonds | O-H⋯N hydrogen bonds |
| Intermolecular Contacts | Cl⋯Cl and Br⋯Br |
Antimicrobial Activity
Research has demonstrated that Schiff bases exhibit significant antimicrobial properties. A study focusing on various Schiff bases, including derivatives related to this compound, showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth .
Case Study: Antimicrobial Evaluation
- Tested Organisms : Staphylococcus aureus, Escherichia coli
- Method : Disk diffusion method
- Results : Significant inhibition zones were observed, indicating strong antimicrobial activity.
Anticancer Activity
The anticancer potential of Schiff bases has also been explored in various studies. The compound's ability to induce apoptosis in cancer cell lines has been investigated, with findings suggesting that it can inhibit cell proliferation effectively. The mechanism appears to involve the generation of reactive oxygen species (ROS) which leads to cell cycle arrest and apoptosis .
Case Study: Anticancer Evaluation
- Cell Lines Tested : K562 (leukemia), HEL (leukemia)
- Method : MTT assay for cell viability
- Results : The compound exhibited IC50 values indicative of potent anticancer activity.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have reported that Schiff bases can scavenge free radicals effectively. The antioxidant activity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing significant free radical scavenging capacity .
Table 2: Biological Activity Summary
| Activity Type | Test Method | Results Summary |
|---|---|---|
| Antimicrobial | Disk diffusion | Effective against S. aureus and E. coli |
| Anticancer | MTT assay | Induced apoptosis in leukemia cell lines |
| Antioxidant | DPPH assay | Significant free radical scavenging |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
